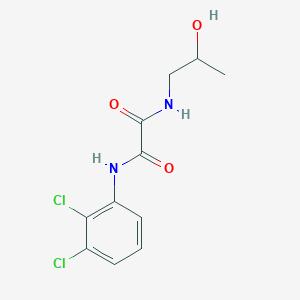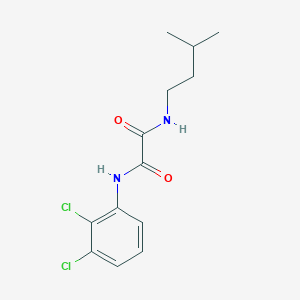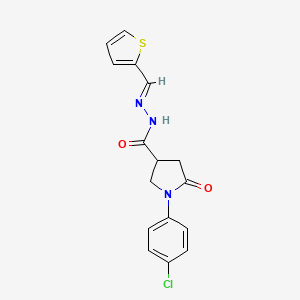
N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamide
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as propiconazole, is a triazole fungicide that has been widely used in agriculture to control fungal diseases in crops. Propiconazole has also been studied for its potential use in medical research due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Propiconazole has been studied for its potential use in medical research due to its ability to inhibit the growth of fungi and bacteria. Propiconazole has been shown to have antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Wirkmechanismus
Propiconazole works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and ultimately results in cell death. Propiconazole has also been shown to have an effect on the expression of virulence factors in some fungal species, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
Propiconazole has been shown to have a range of biochemical and physiological effects in both fungal and mammalian cells. In fungal cells, N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee has been shown to cause changes in cell morphology, DNA synthesis, and the expression of various genes. In mammalian cells, N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee has been shown to have an effect on the expression of genes involved in cholesterol metabolism, as well as on the activity of certain enzymes involved in drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Propiconazole has several advantages for use in lab experiments, including its broad spectrum of activity against fungi and bacteria, its ability to inhibit the growth of drug-resistant strains, and its relatively low toxicity to mammalian cells. However, N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee. One area of interest is the development of new formulations or delivery methods that could increase the efficacy of N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee as a therapeutic agent. Another area of interest is the identification of new molecular targets for N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee, which could lead to the development of more specific and targeted therapies. Finally, there is a need for further studies to evaluate the safety and efficacy of N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee in preclinical and clinical settings.
Eigenschaften
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-6(16)5-14-10(17)11(18)15-8-4-2-3-7(12)9(8)13/h2-4,6,16H,5H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJSUPCIAREFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(2-{[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3909728.png)
![N-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3909737.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909748.png)
![2-{2-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909755.png)


![2-(cyclopropylmethyl)-8-(1,4-dimethylpentyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3909772.png)

![N'-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3909787.png)
![5-(2,5-dimethylbenzoyl)-N-(2-hydroxyethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3909788.png)
![3,4-dimethoxy-N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3909793.png)

![N-[2-(2-thienyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909803.png)
![N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3909817.png)